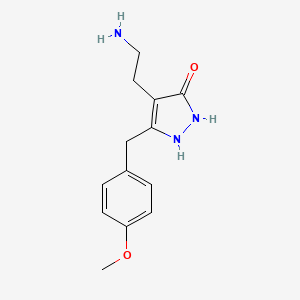![molecular formula C20H17F2N3O B2525598 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone CAS No. 2380040-07-1](/img/structure/B2525598.png)
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone involves the inhibition of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide. Endocannabinoids are known to have analgesic and anti-inflammatory effects, making them potential targets for the treatment of pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone have been extensively studied. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone is its potent activity against FAAH, which makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research on [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone. One direction is the development of new analogs of this compound with improved solubility and potency. Another direction is the investigation of its potential applications in the treatment of other disorders, such as neurodegenerative diseases and cancer. Additionally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone involves several steps. The first step involves the preparation of 2,6-difluorobenzaldehyde, which is then reacted with cyclopropylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to form the amine, which is subsequently reacted with 1,2-dibromoethane to form the azetidine ring. Finally, the benzimidazole moiety is introduced using a copper-catalyzed coupling reaction.
Applications De Recherche Scientifique
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone has been found to exhibit potent activity against a range of biological targets, including enzymes and receptors. It has been shown to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This makes it a potential candidate for the development of new drugs for the treatment of pain, inflammation, and other related disorders.
Propriétés
IUPAC Name |
[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-14-4-3-5-15(22)18(14)20(26)24-10-13(11-24)25-17-7-2-1-6-16(17)23-19(25)12-8-9-12/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNAUZJWKXLNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=C(C=CC=C5F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)

![Tert-butyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2525518.png)
![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)


![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide](/img/no-structure.png)
![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2525527.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2525529.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2525536.png)
